molecular formula C8H13N3 B13066800 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Cat. No.: B13066800
M. Wt: 151.21 g/mol
InChI Key: SMMQECIARPWZTC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-C]pyridine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features.

    Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry.

    Imidazo[1,5-a]pyridine: Also studied for its biological activities.

Uniqueness

3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly interesting for developing new drugs and materials with tailored properties .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H13N3/c1-6-8-7(3-4-9-6)10-5-11(8)2/h5-6,9H,3-4H2,1-2H3

InChI Key

SMMQECIARPWZTC-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N=CN2C

Origin of Product

United States

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